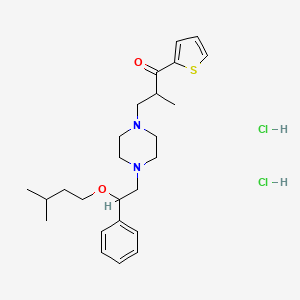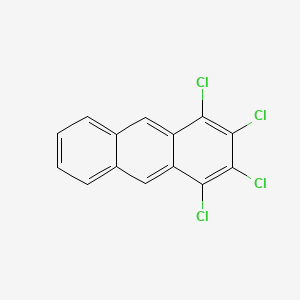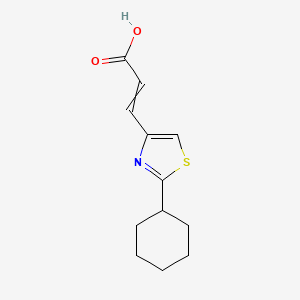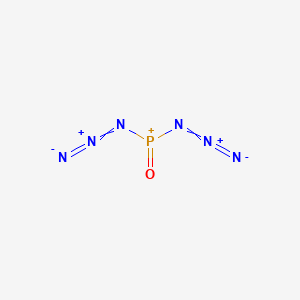
Diphenylmethanone dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethanone dimethylhydrazone is an organic compound with the molecular formula C15H16N2 It is a derivative of diphenylmethanone, where the carbonyl group is replaced by a dimethylhydrazone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylmethanone dimethylhydrazone can be synthesized through the reaction of diphenylmethanone with dimethylhydrazine. The reaction typically involves heating diphenylmethanone with anhydrous dimethylhydrazine in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is heated at reflux for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethanone dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: It can be reduced to form diphenylmethane derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce diphenylmethane derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Applications De Recherche Scientifique
Diphenylmethanone dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of diphenylmethanone dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, affecting their activity. It may also interact with cellular membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to diphenylmethanone dimethylhydrazone include:
- Diphenylmethanone hydrazone
- Diphenylmethanone oxime
- Diphenylmethane derivatives
Uniqueness
This compound is unique due to its specific hydrazone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
24398-55-8 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-(benzhydrylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
NPSXAOICUSFQKJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
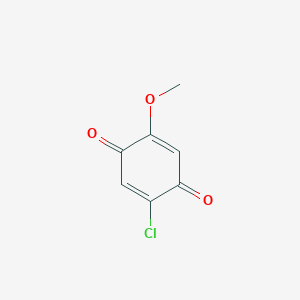
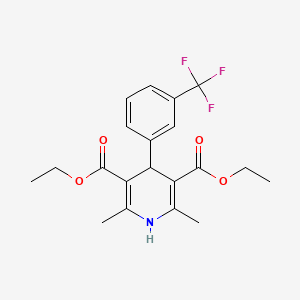
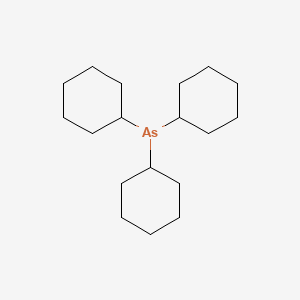
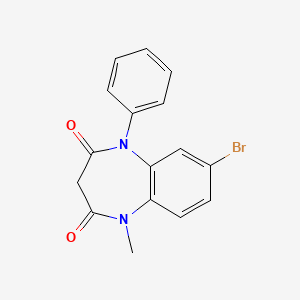
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
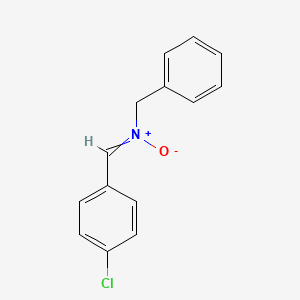

![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
